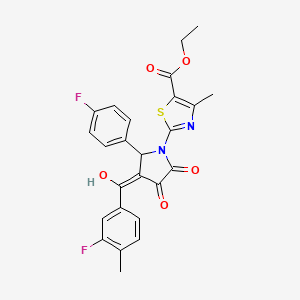
3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
3,5-二吗啉-4-基羰基氧基苯基吗啉-4-羧酸酯的合成通常涉及氨基醇与α-卤代酰氯的偶联反应,然后进行环化和还原反应 . 该过程可以在温和条件下通过过渡金属催化来实现,以确保高产率和立体选择性 .
工业生产方法
有关该化合物的工业生产方法在文献中没有详细记录。 一般的方法可能涉及使用类似的偶联和环化反应进行大规模合成,并针对效率和成本效益进行优化。
化学反应分析
反应类型
3,5-二吗啉-4-基羰基氧基苯基吗啉-4-羧酸酯可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾
还原: 氢化铝锂,硼氢化钠
取代: 卤素,亲核试剂
主要生成物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生各种氧化的衍生物,而还原可能会产生该化合物的还原形式。
科学研究应用
3,5-二吗啉-4-基羰基氧基苯基吗啉-4-羧酸酯在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,特别是在药物开发领域。
工业: 用于生产药物和其他化工产品.
作用机制
3,5-二吗啉-4-基羰基氧基苯基吗啉-4-羧酸酯的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物的多个吗啉环使其能够与各种酶和受体相互作用,可能调节它们的活性并导致治疗效果 .
相似化合物的比较
类似化合物
吗啉: 一种结构更简单的化合物,只有一个吗啉环,常用于药物和作为溶剂。
4-苯基吗啉: 另一个相关的化合物,在吗啉环上连接一个苯基,用于各种化学应用.
独特性
3,5-二吗啉-4-基羰基氧基苯基吗啉-4-羧酸酯的独特性在于它有多个吗啉环和复杂的结构,与更简单的吗啉衍生物相比,它具有独特的化学和生物性质 .
属性
分子式 |
C21H27N3O9 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
[3,5-bis(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C21H27N3O9/c25-19(22-1-7-28-8-2-22)31-16-13-17(32-20(26)23-3-9-29-10-4-23)15-18(14-16)33-21(27)24-5-11-30-12-6-24/h13-15H,1-12H2 |
InChI 键 |
LSSLZAZLPLWSID-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)OC2=CC(=CC(=C2)OC(=O)N3CCOCC3)OC(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine](/img/structure/B12132906.png)



![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132919.png)

![3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12132937.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132945.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12132953.png)

![1-Benzyl-7'-methoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12132962.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12132975.png)
![3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132982.png)
